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molecular formula C8H18O B586344 6-Methylheptanol-d7 CAS No. 1795025-53-4

6-Methylheptanol-d7

Cat. No. B586344
M. Wt: 137.274
InChI Key: BWDBEAQIHAEVLV-UNAVHCQLSA-N
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Patent
US05162547

Procedure details

A reactor equipped with stirrer, reflux condenser, dropping funnel and thermometer is charged with 130.23 g (1.0 mol) of isooctanol (mixture of isomers), 4.51 g (0.02 mol) of SnCl2.2H2O and 5.28 g (0.02 mol) of 18-crown-6 (crown ether) and the charge is heated to 130° C. Then, with efficient stirring, 86.26 ml (1.1 mol) of epichlorohydrin are added over 30 minutes. The reaction is allowed to continue for 20 hours, during which time the temperature rises to about 135° C. The reaction mixture is cooled to 55° C. and then, at this temperature, 88 g (1.1 mol) of a 50% solution of sodium hydroxide are added dropwise with efficient stirring over 30 minutes. After stirring for 5 hours at 55°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate is washed with ethyl acetate. The phases are separated, and the aqueous phase is extracted with 2×100 ml of ethyl acetate. The combined organic phases are washed with as small an amount of 10% KH2PO4 solution as possible and then with water until neutral, dried over magnesium sulfate and filtered. The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.). Yield: 167.4 g (90% of theory) of yellowish isooctanol glycidyl ether (mixture of isomers) for which the following analytical values are obtained: epoxy value: 3.93 eq/kg (73% of theory); total chlorine content: 2.44%; hydrolysable chlorine content: 232 ppm.
Quantity
130.23 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
catalyst
Reaction Step One
Quantity
5.28 g
Type
catalyst
Reaction Step One
Quantity
86.26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.[OH-].[Na+]>O.O.Cl[Sn]Cl.C1OCCOCCOCCOCCOCCOC1>[CH2:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[CH:12]1[O:14][CH2:13]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
130.23 g
Type
reactant
Smiles
C(CCCCC(C)C)O
Name
Quantity
4.51 g
Type
catalyst
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
5.28 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
86.26 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with efficient stirring over 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
rises to about 135° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 55° C.
STIRRING
Type
STIRRING
Details
After stirring for 5 hours at 55°-60° C.
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
the filtrate is washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 2×100 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with as small an amount of 10% KH2PO4 solution as possible and then with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1CO1)OCCCCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 167.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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